1,3-Di-Boc-2-methylisothiourea

Guanidine synthesis Copper catalysis Isothiourea stability

Traditional guanidinylation protocols using HgCl₂ generate toxic mercury waste, complicating scale-up and disposal. 1,3-Di-Boc-2-methylisothiourea eliminates this issue via a validated CuCl/K₂CO₃ activation method while retaining compatibility with classical Hg-mediated routes. • Mercury-free guanidinylation via CuCl/K₂CO₃, avoiding hazardous waste streams • Dual-mode reactivity enables Liebeskind-Srogl cross-coupling with aryl boronic acids for late-stage benzamidine diversification • Fully orthogonal Boc protection compatible with Fmoc-SPPS; clean TFA deprotection during global resin cleavage. This single reagent supports both standard guanidinylation and Pd-catalyzed coupling workflows, reducing SKU proliferation.

Molecular Formula C₁₂H₂₂N₂O₄S
Molecular Weight 290.38
CAS No. 107819-90-9
Cat. No. B1141452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-Boc-2-methylisothiourea
CAS107819-90-9
Synonyms[[[(1,1-Dimethylethoxy)carbonyl]amino](methylthio)methylene]-carbamic acid 1,1-dimethylethyl ester;  1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea;  1,3-Bis(tert-butoxycarbonyl)-2-methylthiopseudourea;  1,3-Di-tert-butyloxycarbonyl-S-methylisot
Molecular FormulaC₁₂H₂₂N₂O₄S
Molecular Weight290.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC
InChIInChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-Boc-2-methylisothiourea: Core Properties and Procurement Relevance


1,3-Di-Boc-2-methylisothiourea (N,N′-Di-Boc-S-methylisothiourea; CAS 107819-90-9) is a doubly tert-butoxycarbonyl (Boc)-protected S-methylisothiourea derivative with molecular formula C₁₂H₂₂N₂O₄S and molecular weight 290.38 g/mol . It is a white to off-white crystalline powder with a melting point of 115–121 °C (lit.) and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and ether . The compound functions as a guanidinylation (guanylation) reagent, transferring a protected guanidine moiety to primary and secondary amines [1]. Its Boc protecting groups confer acid-labile deprotection orthogonality, making it compatible with Fmoc-based solid-phase peptide synthesis strategies [2].

Why 1,3-Di-Boc-2-methylisothiourea Is Irreplaceable


Although multiple Boc-protected guanidinylation reagents exist, they differ fundamentally in reactivity, activation chemistry, and side-reaction profiles. N,N′-Bis-Boc-thiourea requires harsh desulfurization conditions and suffers from inherent instability that complicates direct amination [1]. Goodman's reagent (N,N′-Di-Boc-1H-pyrazole-1-carboxamidine) lacks the S-methyl leaving group and therefore cannot participate in Liebeskind–Srogl cross-coupling for amidine synthesis [2]. Unprotected S-methylisothiourea produces free guanidines that lack the acid-labile protection required for orthogonal synthetic strategies [3]. Selection of the specific di-Boc-S-methylisothiourea scaffold is therefore driven by the need for a reagent that simultaneously provides Boc protection, a competent methylthio leaving group for versatile activation, and compatibility with transition-metal-mediated coupling manifolds.

Evidence vs. Closest Guanidinylation Analogs


Stability in Copper(I)-Mediated Amination vs. Thiourea

In a direct head-to-head study, the thiourea analog N,N′-bis-Boc-thiourea proved intrinsically unstable, precluding effective direct amination under dehydrosulfurization conditions. By contrast, the S-methyl isothiourea derivative (1,3-Di-Boc-2-methylisothiourea) was sufficiently stable to undergo copper(I)-mediated amination with a range of primary and sterically hindered secondary amines [1]. The paper explicitly states that the instability of the thiourea 'made the desired transformation difficult' and that this limitation motivated the switch to the isothiourea scaffold [1].

Guanidine synthesis Copper catalysis Isothiourea stability Thiourea instability

Liebeskind–Srogl Cross-Coupling for Protected Benzamidines

Following SEM-protection of one Boc-nitrogen, 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea served as an amidine-forming cross-coupling partner under Liebeskind–Srogl conditions (Pd catalyst, CuTC co-catalyst) with aryl and heteroaryl boronic acids, affording fully protected benzamidines in 40–91% isolated yield [1]. This reactivity is enabled by the S-methyl thioimidate character of the compound and is structurally inaccessible to pyrazole-based guanidinylation reagents such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's reagent), which lacks a thioether leaving group and cannot engage in this cross-coupling manifold [1].

Amidine synthesis Cross-coupling Liebeskind–Srogl Boronic acid

Mercury-Free Guanidinylation via Copper(I) Activation

Classical guanidinylation of amines with bis-Boc-S-methylisothiourea employs mercury(II) chloride (HgCl₂) as a thiophile promoter [1]. However, a copper(I)-mediated protocol using CuCl and K₂CO₃ achieves guanidinylation of primary and sterically hindered secondary amines in good to excellent yields without highly toxic mercury salts [2]. The referenced J. Organomet. Chem. paper explicitly contrasts the copper method with the 'highly toxic mercury(II) salts that are commonly used for the transformation of thiourea derivatives to guanidine moieties' [2]. The same S-methyl-N,N′-bis-Boc-isothiourea substrate is compatible with both activation modes, providing user-selectable conditions.

Green chemistry Copper catalysis Mercury-free guanidinylation Amine functionalization

Boc vs. Cbz Orthogonal Deprotection

The Boc protecting groups on 1,3-Di-Boc-2-methylisothiourea are cleaved under acidic conditions (trifluoroacetic acid, TFA), whereas the Cbz groups on N,N′-di-Cbz-S-methylisothiourea require hydrogenolysis for removal [1]. A comparative study of guanidinylation reagents explicitly evaluated N,N′-bis(Boc)-S-methylisothiourea alongside N,N′-bis(Cbz)-S-methylisothiourea and noted that the Cbz-protected guanidine products are stable to TFA treatment, while Boc-protected products are TFA-labile [1]. Additionally, under microwave-assisted solid-phase peptide synthesis conditions, Boc-containing reagents were found to be accompanied by side reactions, whereas Cbz-based reagents (N,N′-di-Z-S-methylisothiourea and N,N′-di-Z(2-Cl)-S-methylisothiourea) gave the best results [2].

Protecting group strategy Orthogonal deprotection Boc vs Cbz Solid-phase synthesis

High HPLC Purity for Reproducible Stoichiometry

Multiple authoritative vendor specifications confirm that 1,3-Di-Boc-2-methylisothiourea is routinely supplied at ≥98.0% purity as determined by HPLC . AKSci specifies 98% (HPLC) ; VWR reports ≥98.0% (by HPLC, total nitrogen) with melting point 121.0–125.0 °C ; Sigma-Aldrich lists ≥98.0% (HPLC) . Comparable purity specifications for the Cbz analog are less consistently reported across major vendors, and the thiourea analog N,N′-bis-Boc-thiourea is not widely available as a high-purity commercial reagent, reflecting its noted instability [1].

Reagent purity HPLC quality control Procurement specification Batch consistency

Broad Amine Substrate Scope with Mercury Activation

The Guo–Cammidge–Horwell method demonstrates that N,N′-bis-Boc-S-methylisothiourea reacts smoothly with aromatic, aliphatic, and sterically hindered amines in the presence of HgCl₂ to give protected guanidines [1]. This broad substrate scope contrasts with unprotected S-methylisothiourea, which is primarily limited to unhindered primary amines and often yields complex mixtures with secondary or hindered substrates . The two-step protocol further enables synthesis of monoaryl internal guanidines – a transformation not readily accessible with the simpler unprotected reagent [1].

Substrate scope Amine guanidinylation Sterically hindered amines Mercury activation

Application Scenarios for 1,3-Di-Boc-2-methylisothiourea


Mercury-Free Guanidinylation for Scale-Up

When scaling guanidinylation reactions beyond milligram discovery quantities, the documented CuCl/K₂CO₃ activation protocol for 1,3-Di-Boc-2-methylisothiourea eliminates the toxic HgCl₂ waste stream that is mandatory when using the classical Hg-promoted method with this same reagent [1]. The copper protocol has been validated across a range of primary and sterically hindered secondary amines, providing a drop-in, mercury-free option without requiring a change in the guanidinylation reagent itself [2]. This is a direct procurement rationale: the reagent is compatible with both activation modes, offering flexibility in route selection based on safety and environmental requirements.

Protected Benzamidine Libraries via Liebeskind–Srogl

In drug discovery programs targeting serine protease inhibitors or factor Xa antagonists that require substituted benzamidine pharmacophores, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea uniquely enables late-stage diversification. After SEM-protection, it serves as a cross-coupling partner with commercially available aryl and heteroaryl boronic acids under Liebeskind–Srogl conditions, delivering protected benzamidines in 40–91% yield [3]. This Pd-catalyzed coupling manifold is structurally inaccessible to other Boc-protected guanidinylation reagents such as Goodman's reagent (N,N′-Di-Boc-1H-pyrazole-1-carboxamidine), which cannot function as a thioimidate cross-coupling electrophile [3]. The reagent thus supports both standard guanidinylation and cross-coupling workflows from a single procurement.

Fmoc-Compatible Guanidinylation in SPPS

For manual or automated Fmoc-SPPS where microwave irradiation is not employed, the Boc protecting groups of 1,3-Di-Boc-2-methylisothiourea are fully orthogonal to the Fmoc strategy [4]. The reagent introduces a bis-Boc-protected guanidine that is stable to piperidine-mediated Fmoc removal but is cleanly deprotected with TFA during global resin cleavage [4]. Users should note, however, that for microwave-assisted SPPS, Cbz-protected analogs (N,N′-di-Z-S-methylisothiourea) are reported to give better results with fewer side reactions and should be preferentially selected for that specific modality [5].

Monoaryl Internal Guanidines via Two-Step Protocol

The Guo–Cammidge–Horwell method established a straightforward two-step sequence using N,N′-bis-Boc-S-methylisothiourea and HgCl₂ to access monoaryl internal guanidines – a structural motif that is challenging to construct via direct guanidinylation of N-arylamines with unprotected reagents [6]. The protocol exploits the ability of the bis-Boc-protected intermediate to undergo selective mono-deprotection and subsequent functionalization, enabling regioselective guanidine assembly that is not achievable with simpler S-methylisothiourea reagents lacking orthogonal nitrogen protection [6].

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